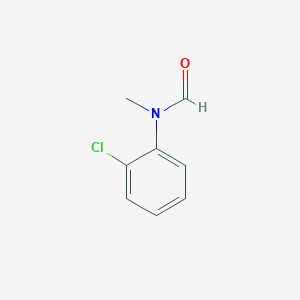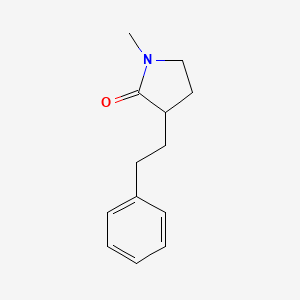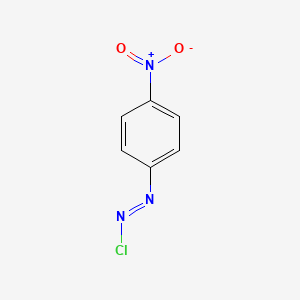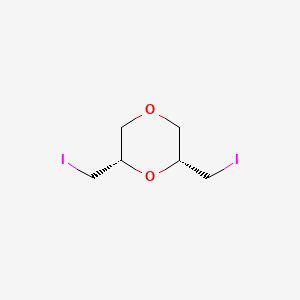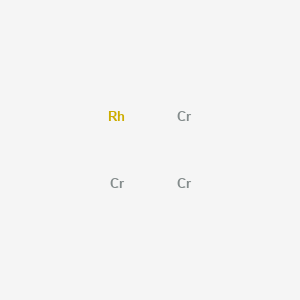
Chromium--rhodium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–rhodium (3/1) is a compound consisting of three parts chromium and one part rhodium. Chromium is a transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white, hard metal that is highly reflective and resistant to corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of chromium–rhodium (3/1) typically involves the reduction of chromium and rhodium salts in a controlled environment. One common method is the co-reduction of chromium chloride and rhodium chloride using a reducing agent such as hydrogen gas. The reaction is carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of chromium–rhodium (3/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
化学反应分析
Types of Reactions: Chromium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation states of chromium and rhodium, or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in the reactions of chromium–rhodium (3/1) include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of chromium–rhodium (3/1) depend on the specific reaction conditions. For example, oxidation reactions may produce chromium(VI) and rhodium(III) compounds, while reduction reactions may yield chromium(II) and rhodium(I) compounds.
科学研究应用
Chromium–rhodium (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties. In medicine, chromium–rhodium (3/1) is being investigated for its potential use in cancer treatment and as an antimicrobial agent. In industry, the compound is used in the production of high-performance alloys and coatings due to its excellent mechanical and chemical properties.
作用机制
The mechanism of action of chromium–rhodium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological systems, chromium–rhodium (3/1) can interact with cellular components such as DNA and proteins, leading to changes in cellular function and activity. The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
相似化合物的比较
Chromium–rhodium (3/1) can be compared with other similar compounds such as chromium–platinum (3/1) and chromium–palladium (3/1). While all these compounds share some common properties due to the presence of chromium, the unique properties of rhodium, such as its higher reflectivity and resistance to corrosion, make chromium–rhodium (3/1) particularly valuable in applications requiring high durability and performance. Other similar compounds include chromium–nickel (3/1) and chromium–cobalt (3/1), which also have unique properties and applications.
Conclusion
Chromium–rhodium (3/1) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves the reduction of chromium and rhodium salts, and it undergoes various chemical reactions, including oxidation and reduction. The compound has a wide range of applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with various molecular targets and pathways. Compared to similar compounds, chromium–rhodium (3/1) stands out for its high durability and performance.
属性
CAS 编号 |
12190-94-2 |
|---|---|
分子式 |
Cr3Rh |
分子量 |
258.89 g/mol |
IUPAC 名称 |
chromium;rhodium |
InChI |
InChI=1S/3Cr.Rh |
InChI 键 |
PSZSZGHRVXPSHQ-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Cr].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


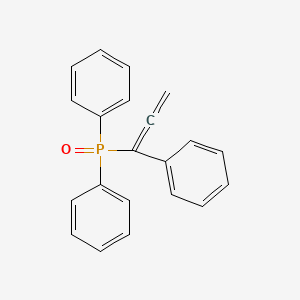
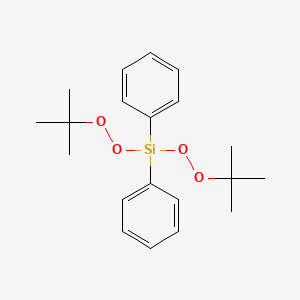
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
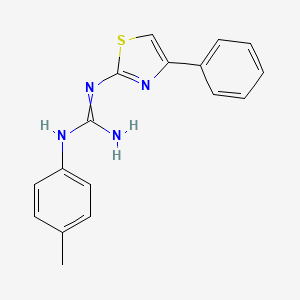
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
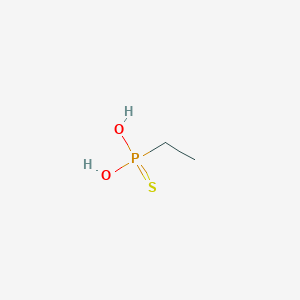
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
